

# "3-Methoxyoxohernandaline" analytical standards and quantification

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## Compound of Interest

Compound Name: 3-Methoxyoxohernandaline

Cat. No.: B12090293

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## Application Note: Quantification of 3-Methoxyoxohernandaline

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### Introduction

**3-Methoxyoxohernandaline** is an oxoaporphine alkaloid that has been isolated from natural sources, including the bark of *Hernandia nymphaeifolia*.<sup>[1]</sup> As with many natural products, accurate and reliable quantification is essential for research, quality control, and potential drug development activities. This document provides a comprehensive overview of the analytical standards available for **3-Methoxyoxohernandaline** and a detailed protocol for its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a widely adopted, sensitive, and specific analytical technique. While a specific validated method for this compound is not publicly available, the provided protocol is based on established methods for the quantification of similar oxoaporphine alkaloids.<sup>[2][3][4][5]</sup>

### Analytical Standards

The availability of high-purity analytical standards is fundamental for accurate quantification. **3-Methoxyoxohernandaline** is available as a reference standard from several commercial suppliers.

Parameter	Information	Source(s)
Compound Name	3-Methoxyoxohernandaline	[1][2][4][6]
CAS Number	872729-34-5	[1][2][3][6][7]
Molecular Formula	C <sub>29</sub> H <sub>25</sub> NO <sub>9</sub>	[1][6][7]
Molecular Weight	531.51 g/mol	[1][6][7]
Purity	Typically ≥95% (Varies by supplier)	Supplier Dependent
Format	Neat solid	Supplier Dependent
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[3][7]
Storage	-20°C is recommended for long-term stability.	[6]

## Experimental Protocol: Quantification of 3-Methoxyoxohernandaline by HPLC-MS

This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry for the quantification of **3-Methoxyoxohernandaline** in a given matrix (e.g., plant extract, biological sample).

### Materials and Reagents

- **3-Methoxyoxohernandaline** analytical standard
- HPLC-grade acetonitrile
- HPLC-grade methanol
- HPLC-grade water
- Formic acid (or ammonium acetate)

- A suitable internal standard (IS) (e.g., another aporphine alkaloid not present in the sample)
- Sample matrix

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
- Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.

## Chromatographic Conditions (Hypothetical)

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu$ L

## Mass Spectrometry Conditions (Hypothetical)

Parameter	Condition
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Gas Flow (Nitrogen)	Desolvation: 800 L/hr; Cone: 50 L/hr
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition	Precursor Ion (m/z): 532.16 [M+H] <sup>+</sup> ; Product Ion (m/z): To be determined by infusion of the standard

## Standard and Sample Preparation

**Standard Stock Solution:** Accurately weigh and dissolve the **3-Methoxyoxohernandaline** analytical standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

**Calibration Standards:** Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or a matrix-matched solvent. The concentration range should encompass the expected concentration of the analyte in the samples.

**Sample Preparation:** The sample preparation method will depend on the matrix. For a plant extract, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. All final sample solutions should be filtered through a 0.22 µm filter before injection.

## Data Analysis and Quantification

The quantification of **3-Methoxyoxohernandaline** is achieved by constructing a calibration curve. Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples can then be determined from the linear regression of the calibration curve.

## Experimental Workflow

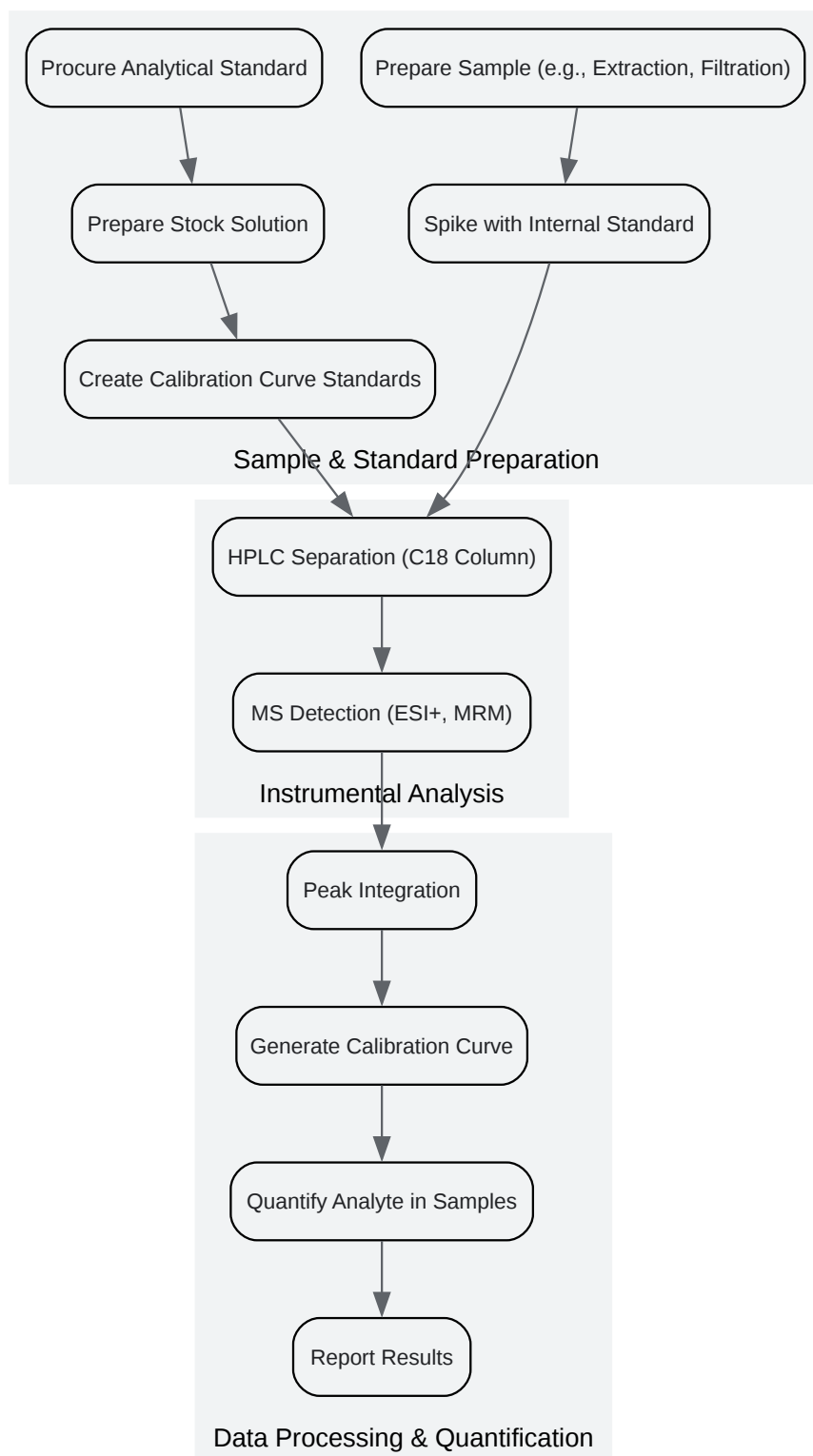


Figure 1: Analytical Workflow for 3-Methoxyoxohernandaline Quantification

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Caption: Analytical Workflow for **3-Methoxyoxohernandaline** Quantification.

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